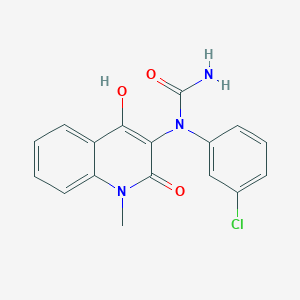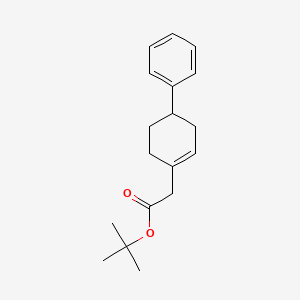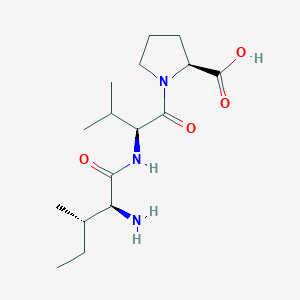
Methyl 4-chloro-2-ethylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-ethylbut-2-enoate is an organic compound with the molecular formula C7H11ClO2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is characterized by its clear, colorless appearance and is often used in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-ethylbut-2-enoate typically involves the esterification of 4-chloro-2-ethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the chlorination of 2-ethylbut-2-enoic acid followed by esterification. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl-4-chlor-2-ethylbut-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Das Chloratom kann durch andere Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) und Kaliumcyanid (KCN) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: 4-Chlor-2-ethylbut-2-ensäure.
Reduktion: 4-Chlor-2-ethylbut-2-enol.
Substitution: Verschiedene substituierte Ester abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-4-chlor-2-ethylbut-2-enoat wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologie: Die Verbindung wird in der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet.
Medizin: Es wird auf seine potenziellen pharmakologischen Eigenschaften und als Vorläufer bei der Arzneimittelsynthese untersucht.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien, Duftstoffen und Polymeren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-4-chlor-2-ethylbut-2-enoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure freizusetzen, die mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann. Das Chloratom kann an elektrophilen Substitutionsreaktionen teilnehmen, wodurch die Reaktivität und biologische Aktivität der Verbindung beeinflusst wird.
Ähnliche Verbindungen:
- Methyl-4-chlor-2-methylbut-2-enoat
- Ethyl-4-chlor-2-ethylbut-2-enoat
- Methyl-4-chlor-2-propylbut-2-enoat
Vergleich: Methyl-4-chlor-2-ethylbut-2-enoat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und Anwendungen beeinflusst. Im Vergleich zu Methyl-4-chlor-2-methylbut-2-enoat führt die Ethylgruppe zu unterschiedlichen sterischen und elektronischen Effekten, was zu Abweichungen im chemischen Verhalten und in der biologischen Aktivität führt.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-2-ethylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can participate in electrophilic substitution reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloro-2-methylbut-2-enoate
- Ethyl 4-chloro-2-ethylbut-2-enoate
- Methyl 4-chloro-2-propylbut-2-enoate
Comparison: Methyl 4-chloro-2-ethylbut-2-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to Methyl 4-chloro-2-methylbut-2-enoate, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
919087-51-7 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
methyl 4-chloro-2-ethylbut-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(4-5-8)7(9)10-2/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
QCXVBKTXFNALDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)

![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)

![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)

![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)


